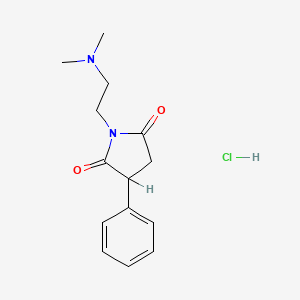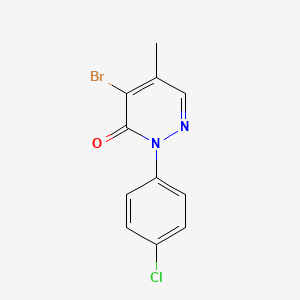
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired pyridazinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: Another brominated and chlorinated compound with different applications.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile:
Uniqueness
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is unique due to its specific pyridazinone structure, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms in the pyridazine ring makes it particularly versatile for various chemical modifications and applications.
特性
CAS番号 |
68143-16-8 |
|---|---|
分子式 |
C11H8BrClN2O |
分子量 |
299.55 g/mol |
IUPAC名 |
4-bromo-2-(4-chlorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-8(13)3-5-9/h2-6H,1H3 |
InChIキー |
ZJOXUSZQUDMLDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


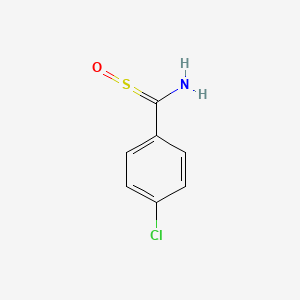
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
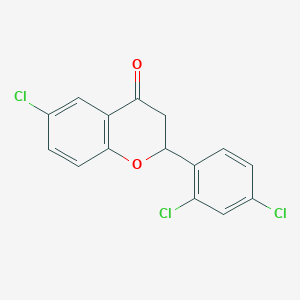
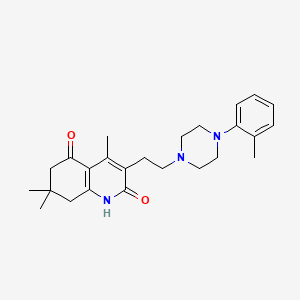
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
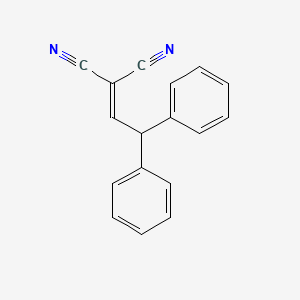

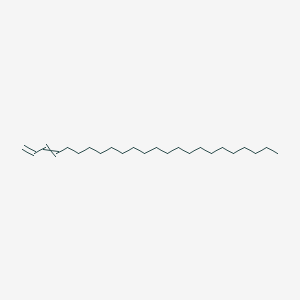
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)




